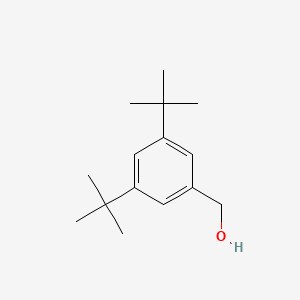

3,5-Di-tert-butylbenzyl Alcohol

Übersicht

Beschreibung

“3,5-Di-tert-butylbenzyl Alcohol” is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.36 . It appears as a white to almost white powder or crystal .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that alcohols, in general, can undergo a variety of reactions. These include dehydration to form alkenes, oxidation to form aldehydes, ketones, or carboxylic acids, and substitution to form alkyl halides .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . . The melting point ranges from 59.0 to 63.0°C .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Stabilizer Applications :

- 3,5-Di-tert-butylbenzyl Alcohol derivatives, specifically 1,3,5-tris(4-hydroxy-3,5-di-tert-butylbenzyl)cyanuric acid, have been designed as antioxidants for polyolefins. Their transformation during reactions with tert-butylperoxyls and the impact on the oxidation of tetralin and isotactic polypropylene have been studied (Lerchová & Pospíšil, 1974).

Catalytic Applications :

- The compound has been used in solid-phase catalytic oxidation systems, such as the transformation of 2-hydroxy-3,5-di-tert-butylbenzyl alcohol to 2-hydroxy-3,5-di-tert-butylbenzaldehyde using MnO2-NaOH, demonstrating its potential in catalytic processes (Dokukina et al., 1994).

Chromatographic Applications :

- 4-hydroxy-3,5-di-tert-butylbenzyl alcohol (HBBA) has been evaluated as a combined antioxidant tail-reducer for packed-column gas-liquid chromatography. Its efficiency in surface deactivation of chromatographic supports has been studied, offering insights into its potential use in analytical chemistry (Evans & Pearmain, 1991).

Complex Formation and Molecular Interaction Studies :

- Research on the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex has shed light on the geometric features of β-cyclodextrin dimeric complexes, which is significant for understanding molecular interactions in various chemical and biological processes (Mentzafos et al., 1991).

Polymer Science :

- The compound has been studied in the context of polymer science, particularly in the polymerization behavior of monomeric antioxidants like 3,5-di-tert-butyl-4-hydroxy-benzylmethacrylate. Such studies are crucial for the development of new polymer materials with enhanced properties (Munteanu et al., 1985).

Synthetic Chemistry :

- In synthetic chemistry, the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine has been explored to synthesize benzoxazole derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Salehzadeh & Nematollahi, 2014).

Material Science :

- In material science, research on the melt-grafting of maleimides with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol onto polypropylene highlights its application in modifying material properties, particularly in enhancing the antioxidant properties of polymers (Kim & Lee, 2003).

Eigenschaften

IUPAC Name |

(3,5-ditert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYHRNYPVNFGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506016 | |

| Record name | (3,5-Di-tert-butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77387-57-6 | |

| Record name | (3,5-Di-tert-butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

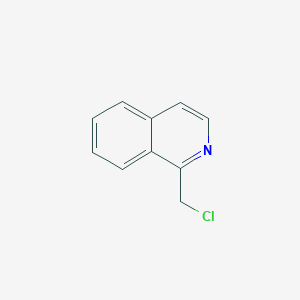

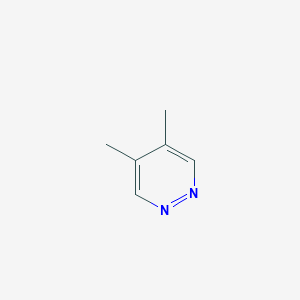

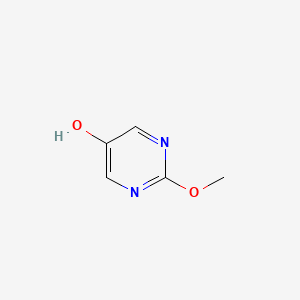

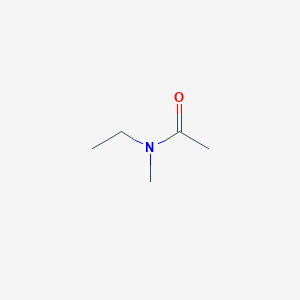

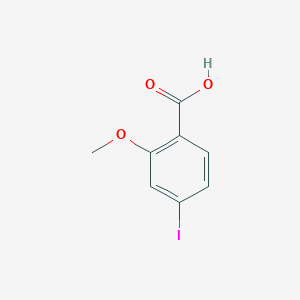

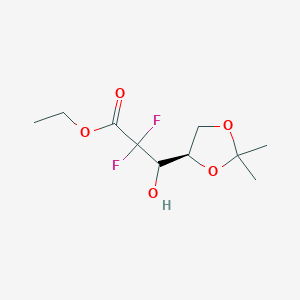

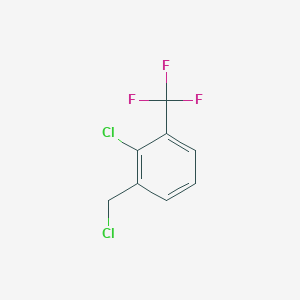

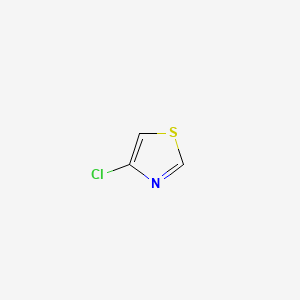

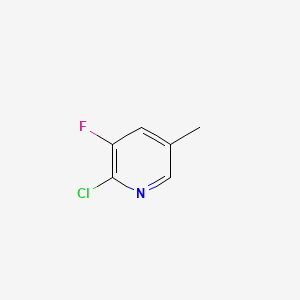

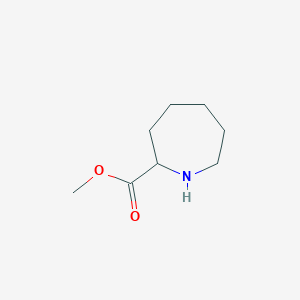

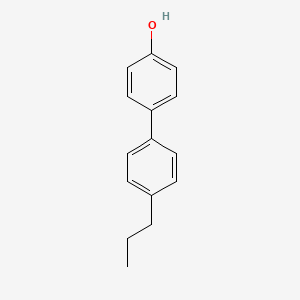

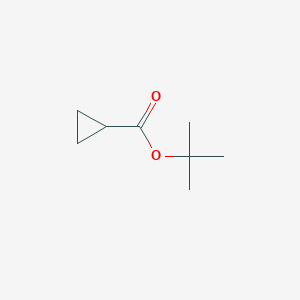

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-3,5-di-tert-butylbenzyl alcohol in gas-liquid chromatography?

A: 4-hydroxy-3,5-di-tert-butylbenzyl alcohol shows promise as a combined antioxidant and tail-reducer in packed-column gas-liquid chromatography []. While the exact mechanism of action requires further investigation, its presence likely minimizes oxidative degradation of analytes during the separation process, leading to improved peak shapes and potentially enhanced analytical accuracy.

Q2: Can 3,5-di-tert-butylbenzyl alcohol be catalytically oxidized?

A: Yes, research indicates that this compound can undergo solid-phase catalytic oxidation []. The specific conditions and catalysts employed significantly influence the reaction products and selectivity. Further research into optimizing this catalytic process could uncover valuable synthetic pathways and applications for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.